molecular formula C19H23BrN2O B3462896 1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

Cat. No.: B3462896
M. Wt: 375.3 g/mol
InChI Key: KYKRCSHKNIHQKH-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine can be achieved through a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with piperazine, followed by the reaction with 3-methoxybenzyl chloride. The reaction conditions typically involve the use of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using reagents like sodium azide or thiourea.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Medicine: Piperazine derivatives are known for their antiparasitic, antifungal, and antibacterial activities, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological activity.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives with different substituents on the phenyl rings. For example:

    1-[(4-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine: This compound has bromine and methoxy groups at the para positions, which may affect its reactivity and biological activity.

    1-[(3-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine: The presence of a chlorine atom instead of bromine may result in different chemical and biological properties.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-23-19-7-3-5-17(13-19)15-22-10-8-21(9-11-22)14-16-4-2-6-18(20)12-16/h2-7,12-13H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKRCSHKNIHQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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